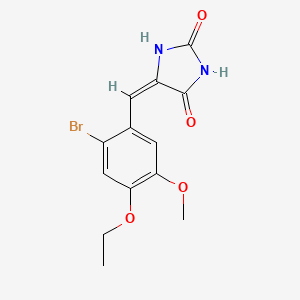![molecular formula C16H10N2O B5510335 2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine" is a part of a broader class of heterocyclic compounds that have drawn interest due to their complex chemical structure and potential applications in various fields. These compounds are recognized for their unique chemical reactions and properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of related oxazolopyridine derivatives involves various strategies, including rearrangement reactions and intermolecular oxidative N-N bond formations. For example, the rearrangement of 7-aryloxazolo[5,4-b]pyridines with aluminum chloride under mild conditions offers a method to synthesize benzo[c][1,7]naphthyridinones and thieno[3,2-c][1,7]naphthyridines, showcasing the flexibility in synthesizing structurally complex heterocycles (Shatsauskas et al., 2020).
Molecular Structure Analysis
The molecular structure of oxazolopyridine derivatives has been explored through various spectroscopic techniques and X-ray crystallography, revealing detailed insights into their geometric configuration, intramolecular hydrogen bonding, and tautomerism. These analyses highlight the importance of the oxazolopyridine scaffold in mediating electronic and structural characteristics conducive to specific chemical behaviors (Nazır et al., 2000).
Chemical Reactions and Properties
Oxazolopyridine compounds participate in a variety of chemical reactions, such as metalation, which can occur regioselectively, leading to the formation of various substituted derivatives. This reactivity pattern underscores the versatility of the oxazolopyridine ring system as a precursor for further functionalization (Lever et al., 1993).
Physical Properties Analysis
The physical properties, including photophysical characteristics of oxazolopyridine derivatives, have been studied, demonstrating their potential utility in applications requiring fluorescent properties. These studies provide a foundation for exploring these compounds in materials science and optical applications (Kóczán et al., 2001).
Chemical Properties Analysis
The chemical properties of oxazolopyridine derivatives extend to their antimicrobial activities, where certain derivatives exhibit promising results against various bacterial strains. This aspect opens avenues for the development of new antimicrobial agents based on the oxazolopyridine scaffold (El-Agrody et al., 2000).
Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds containing the naphthyl and oxazolo[4,5-b]pyridine moieties, such as pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines, have been synthesized and shown to possess promising antibacterial activities. This indicates their potential use in developing new antibacterial agents (El-Agrody et al., 2000).
Metal-Free Synthesis of Heterocycles
In another study, a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines was developed from N-(pyridin-2-yl)benzimidamides, showcasing a novel strategy for constructing a heterocyclic skeleton through oxidative N-N bond formation. This synthesis approach offers a short reaction time and high yields, emphasizing its efficiency in heterocyclic compound synthesis (Zheng et al., 2014).
Photophysical Properties Study
A study focused on the rearrangement of 7-aryl substituted oxazolo[5,4-b]pyridines to produce benzo[c][1,7]naphthyridinones under mild conditions, utilizing inexpensive commercial reagents. This work not only provided access to synthetically challenging compounds but also detailed the photophysical properties of the synthesized compounds, suggesting their potential in optical applications (Shatsauskas et al., 2020).
Anticonvulsant Activity
Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives have been developed and reported to exhibit anticonvulsant properties. This study highlights the therapeutic potential of these compounds in treating convulsive disorders (Paronikyan et al., 2002).
Novel Heterocyclic Systems
Research into oxazoles from pyrolysis of aryl and heterocyclic azides demonstrated a method for fusing an oxazolo-moiety onto parent systems, expanding the toolkit for synthesizing heterocyclic compounds with potential applications in various fields of chemistry (Mullock & Suschitzky, 1968).
Safety and Hazards
Future Directions
The field of oxazolopyridine research is still very active, with new synthetic methods and biological activities being discovered regularly. Future research will likely continue to explore the synthesis of new oxazolopyridine derivatives, their biological activities, and their potential applications in medicine and other fields .
properties
IUPAC Name |
2-naphthalen-1-yl-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-18-15-14(19-16)9-4-10-17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXYORJAHHXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)[1,3]oxazolo[4,5-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)